Welcome to the BenchChem Online Store!
molecular formula C19H39Cl5Si2 B8449005 Trichloro((dichloro(octadecyl)silyl)methyl)silane

Trichloro((dichloro(octadecyl)silyl)methyl)silane

Cat. No. B8449005
M. Wt: 500.9 g/mol
InChI Key: WELGWBDVKWJDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08921579B2

Procedure details

The 1,1,1,3,3-pentachloro-1,3-disilapropane may be reacted directly with an olefin by a hydrosilylation reaction or may be esterified to the corresponding pentaalkoxysilane derivative and then reacted with an olefin by a hydrosilylation reaction to yield the final desired product. As a simple example, octadecene may be reacted with 1,1,1,3,3-pentachloro-1,3-disilapropane (II) to form 1,1,1,3,3-pentachloro-1,3-disilaheneicosane. This compound may then be esterified with an alcohol to form, for example, 1,1,1,3,3-pentamethoxy-1,3-disilaheneicosane (from esterification with methanol) or reduced to form 1,3-disilaheneicosane. In some cases it is advantageous to form the esterified product, for example, 1,1,1,3,3-pentaethoxy-1,3-disilapropane, first, followed by hydrosilylation as the second step. This is especially important if the olefin reacts with chlorosilanes but does not react with alkoxy silanes. For example, the epoxy group of allylglycidyl ether reacts with chlorosilanes but is unreactive with alkoxy silanes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1,1,3,3-pentachloro-1,3-disilapropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Cl:19][Si:20]([Cl:26])([Cl:25])[CH2:21][SiH:22]([Cl:24])[Cl:23]>>[Cl:19][Si:20]([Cl:26])([Cl:25])[CH2:21][Si:22]([Cl:24])([Cl:23])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCCCCCCCCCCCCCCCC
Step Two
Name
1,1,1,3,3-pentachloro-1,3-disilapropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C[SiH](Cl)Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl[Si](C[Si](CCCCCCCCCCCCCCCCCC)(Cl)Cl)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.